{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine
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Overview
Description
Mechanism of Action
Biochemical Pathways
It’s worth noting that similar compounds have been shown to affect cellular transduction events such as t-cell activation and cell proliferation .
Result of Action
It has been suggested that similar compounds may lead to improved physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[2.2.2]octan-1-yl}methanamine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, sodium azide for introducing the nitrogen atom, and reducing agents like hydrogen or lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Noted for its unique cubic structure but has stability issues under certain conditions.
Bicyclo[2.2.2]octane: Similar to {2-Oxabicyclo[2.2.2]octan-1-yl}methanamine but lacks the oxygen atom in the ring.
Uniqueness
This compound is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts distinct physicochemical properties. This makes it a valuable compound in drug design and other scientific applications .
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-1-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVQJSYMPFEWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138006-50-3 |
Source
|
Record name | {2-oxabicyclo[2.2.2]octan-1-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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